2-[(Dimethylsulfamoylamino)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole
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Overview
Description
This compound, also known by its IUPAC name 2-[(dimethylsulfamoylamino)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole, has a molecular formula of C15H17FN4O2S2 and a molecular weight of 368.45. It is a derivative of imidazo[2,1-b]thiazole, a heterocyclic compound that has shown potential in anticancer activities .
Synthesis Analysis
The synthesis of similar compounds involves the formylation of 6-aryl imidazo[2,1-b]thiazoles using the Vilsmeier-Haack (V-H) reaction . The V-H reagent is prepared by adding POCl3 into a stirred solution of DMF in CHCl3 at 0–5 °C .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, thiazole derivatives have been highlighted as potential antiproliferative agents against several human cancer cell lines .Scientific Research Applications
Enaminones as Building Blocks in Heterocyclic Preparations
- Synthesis and Biological Activities : This compound is a type of enaminone, used extensively as building blocks in organic synthesis. Enaminones have been found to exhibit a range of biological activities, such as antitumor, antibacterial, and anticonvulsant properties. Imidazoles, a part of this compound's structure, are present in compounds with antiasthmatic, anti-inflammatory, antiulcerative, antithrombotic, fungicidal, and herbicidal activities. Some imidazo[2,1-b]thiazoles have shown activity against various cancer cell lines (Gomha & Abdel‐Aziz, 2012).
Synthesis and Study of Analgesic and Antiinflammatory Activities
- Analgesic and Antiinflammatory Properties : Imidazo[2,1-b]thiazole derivatives, including the compound , contain analgesic and anti-inflammatory activities. These properties were confirmed through the synthesis of related compounds (Chumakov et al., 1999).
Synthesis, X-ray Crystal Structure Determination, and Antiinflammatory Activity
- Structure-Activity Relationship : The compound's structure has been analyzed in studies exploring its regioisomers. These studies include X-ray crystallography and evaluation of anti-inflammatory activities, demonstrating its potential as an anti-inflammatory agent (Shilcrat et al., 1991).
Synthesis and Pesticidal Activities
- Pesticidal Activities : The compound has been examined for its effectiveness against mosquito larvae and phytopathogenic fungi, showing potential as a candidate for controlling mosquito-borne diseases and plant diseases (Choi et al., 2015).
Synthesis of New Compounds and Antimicrobial Activities
- Antimicrobial Activity : Various derivatives of this compound have been synthesized and tested for antimicrobial activities against a range of bacteria and fungi. Some of these derivatives have shown promising results, making them candidates for further exploration in antimicrobial research (Ur et al., 2004).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(dimethylsulfamoylamino)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S2/c1-10-14(8-17-24(21,22)19(2)3)23-15-18-13(9-20(10)15)11-4-6-12(16)7-5-11/h4-7,9,17H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGBKDHJNTUNDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNS(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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